Sucrose, 6-palmitate

Description

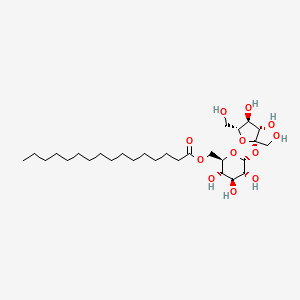

Sucrose, 6-palmitate is a sucrose ester where palmitic acid (a 16-carbon saturated fatty acid) is esterified at the 6-position of the sucrose molecule. However, the provided evidence contains minimal direct information on sucrose 6-palmitate. Consequently, this article will focus on ascorbyl 6-palmitate (a structurally analogous compound with extensive research coverage in the evidence) and its comparisons to similar derivatives.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-22(32)24(34)25(35)27(38-20)40-28(18-30)26(36)23(33)19(16-29)39-28/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFGTTCGHCGTDZ-ZRVLSRDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156501 | |

| Record name | Sucrose, 6-palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13039-41-3 | |

| Record name | Sucrose, 6-palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose, 6-palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose, 6-palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCROSE, 6-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J18DG53RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Sucrose, 6-palmitate (SP) is a glycoside fatty acid ester derived from sucrose and palmitic acid. It has garnered attention for its potential biological activities, particularly in pharmaceutical and cosmetic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, safety assessments, and applications based on diverse research findings.

This compound is synthesized through enzymatic esterification, often utilizing lipases such as Novozyme 435. This process allows for regioselective acylation at the 6-position of sucrose, resulting in a compound that exhibits amphiphilic properties. These properties make it suitable for use as a surfactant and permeation enhancer in various formulations .

Biological Activity

1. Permeation Enhancement:

Recent studies have demonstrated that this compound serves as an effective permeation enhancer for buccal drug delivery systems. In vitro experiments indicated that films containing SP exhibited improved mucoadhesive properties and mechanical strength compared to controls. The study utilized techniques such as positron annihilation lifetime spectroscopy (PALS) and X-ray powder diffractometry (XRPD) to analyze the structural integrity of the films .

2. Antimicrobial Properties:

Sucrose esters, including this compound, have shown antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to their surfactant properties .

3. Cytotoxicity and Safety:

Safety assessments conducted for sucrose esters indicate that they are generally considered safe for use in cosmetics and pharmaceuticals. A review highlighted the low toxicity profile of this compound when used in appropriate concentrations. The Cosmetic Ingredient Review (CIR) panel concluded that these ingredients are safe for use in cosmetic formulations .

Case Studies

Case Study 1: Buccal Delivery Systems

A study investigated the application of this compound in buccal mucoadhesive films designed for drug delivery. The films were prepared with varying concentrations of SP and were tested for their mechanical and mucoadhesive properties. Results showed a significant increase in mucoadhesive force with higher concentrations of SP, suggesting its potential as a formulation excipient .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of sucrose esters against common pathogens responsible for skin infections. Results indicated that formulations containing this compound exhibited significant antibacterial activity, making it a candidate for topical antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Pharmaceutical Applications

1.1. Permeation Enhancer in Buccal Delivery Systems

Recent studies have investigated the use of sucrose, 6-palmitate as a permeation enhancer in buccal drug delivery systems. In a notable research project, films containing this compound were formulated and assessed for their mechanical and mucoadhesive properties. The films were prepared with varying concentrations of this compound and hydroxypropyl methylcellulose (HPMC) chains. Results indicated that the incorporation of this compound significantly improved the mucoadhesive strength and mechanical properties of the films. The study utilized techniques such as positron annihilation lifetime spectroscopy and X-ray powder diffractometry to analyze the structural characteristics of the films, revealing a strong correlation between mucoadhesive work and contact angle measurements (correlation coefficient of 0.98) .

1.2. Anti-inflammatory Effects

Research has also highlighted the potential anti-inflammatory effects of palmitate derivatives, including this compound. In cell culture studies involving C2C12 skeletal muscle cells, exposure to palmitate resulted in increased production of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with insulin resistance and type 2 diabetes. This suggests that sucrose esters may modulate inflammatory responses in metabolic disorders .

Food Science Applications

2.1. Emulsifying Agent

Sucrose esters are recognized for their emulsifying properties in food formulations. They enhance the stability of emulsions by reducing surface tension between oil and water phases. This compound has been utilized to improve the texture and shelf-life of various food products, including sauces and dressings .

2.2. Preservation of Food Products

The application of sucrose esters in food preservation has been explored to prevent spoilage in canned beverages stored in vending machines. Studies suggest that these esters can effectively inhibit microbial growth while maintaining sensory qualities .

Cosmetic Applications

3.1. Skin Care Products

In cosmetics, this compound is valued for its skin compatibility and emollient properties. It is less irritating compared to traditional surfactants and is used in formulations for creams and lotions to enhance skin hydration and barrier function .

3.2. Stability Under Varying Conditions

Research into the stability of sucrose fatty acid esters under acidic and basic conditions has shown that they maintain their structural integrity, making them suitable for diverse cosmetic applications where pH levels may vary .

Table 1: Summary of Research Findings on this compound Applications

Comparison with Similar Compounds

Discussion of Research Findings

- In guinea pigs, dietary ascorbyl 6-palmitate provides weak antiscorbutic activity but enhances tissue vitamin C levels, suggesting partial hydrolysis in vivo .

Contradictory Evidence :

- While ascorbyl 6-palmitate is marketed as an antioxidant, it exhibits pro-oxidant effects in lipid-rich systems like egg yolk due to iron mobilization .

Preparation Methods

Lipase-Catalyzed Transesterification

The enzymatic synthesis of sucrose 6-palmitate leverages lipases’ regioselectivity to acylate the primary hydroxyl group at the C-6 position of sucrose. Candida antarctica lipase B (CALB) , commercially available as Novozym 435, is widely employed due to its stability in organic solvents and high catalytic efficiency. In a landmark study, Lipozyme RM IM (Rhizomucor miehei lipase) demonstrated exceptional selectivity for sucrose’s C-6 position when vinyl palmitate was used as the acyl donor in tert-amyl alcohol:DMSO (4:1 v/v). Reaction conditions of 40°C and 170 rpm for 30 minutes yielded sucrose 6-palmitate with minimal diester formation, attributed to the enzyme’s steric hindrance near the active site.

Solvent System Optimization

A critical parameter is the solvent ratio, as sucrose’s solubility directly impacts reaction kinetics. Ferrer et al. demonstrated that 15% DMSO in 2-methyl-2-butanol (2M2B) maximized sucrose solubility (≈30 mM) while maintaining enzyme activity. Higher DMSO concentrations (>20%) led to enzyme denaturation, whereas lower percentages (<10%) resulted in sucrose precipitation, reducing reaction rates.

Acyl Donor Selection

Comparative studies revealed vinyl palmitate as the optimal acyl donor, achieving 45 g/L sucrose palmitate in 120 hours—sixfold higher than methyl palmitate. Vinyl alcohol’s irreversible tautomerization to acetaldehyde drives the equilibrium toward ester formation, enhancing conversion rates. In contrast, ethyl and methyl palmitate require stoichiometric alcohol removal, complicating large-scale production.

Chemical Synthesis Pathways

Mixed Carboxylic-Fatty Anhydride Method

Chemical esterification using mixed palmitic-benzoic anhydrides and Amberlyst-A15 ion-exchange resin has been explored as a solvent-free alternative. At 60°C, this method produced sucrose palmitate with 72% monoester content, though regioselectivity for the C-6 position was lower (≈60%) compared to enzymatic routes. The resin’s acidic sites facilitate anhydride activation, but prolonged reaction times (>8 hours) promoted diester formation.

Limitations of Chemical Approaches

While chemical methods avoid enzyme costs, they face challenges:

-

Regioselectivity : Random acylation occurs without enzymatic guidance, necessitating costly chromatographic separation.

-

Side Reactions : Acidic conditions (pH < 5) hydrolyze glycosidic bonds, degrading sucrose into glucose and fructose esters.

-

Solvent Toxicity : Traditional methods require dimethylformamide (DMF), classified as a reproductive toxin.

Comparative Analysis of Preparation Methods

Yield and Selectivity Benchmarks

| Parameter | Enzymatic (CALB) | Chemical (Amberlyst-A15) |

|---|---|---|

| Reaction Time (h) | 10–120 | 8–24 |

| Temperature (°C) | 40–60 | 60–80 |

| Sucrose 6-Palmitate Yield | 90.45% | 72% |

| Diester Byproduct | <5% | 28% |

| Regioselectivity | >95% | ≈60% |

Enzymatic methods outperform chemical synthesis in selectivity and yield, albeit with longer reaction times. CALB’s stability in 2M2B:DMSO mixtures allows reuse for 5–10 cycles without significant activity loss.

Economic and Scalability Considerations

-

Enzyme Cost : Novozym 435 contributes ≈30% of total production costs at industrial scales. Immobilized lipase reuse mitigates this.

-

Solvent Recovery : Tert-amyl alcohol’s low boiling point (102°C) enables distillation recovery, reducing waste.

-

Acyl Donor Cost : Vinyl palmitate’s market price is 2.3× higher than methyl palmitate, offset by its superior conversion efficiency.

Critical Parameters in Process Optimization

Enzyme Loading and Reaction Kinetics

A nonlinear relationship exists between lipase concentration and yield. At 0.4% (w/w) Lipozyme RM IM, the reaction reaches 90.45% yield in 10 hours, while doubling the enzyme (0.8%) only improves yield to 92.1%—a marginal gain outweighing cost increases. First-order kinetics dominate initially, transitioning to diffusion-limited rates as sucrose solubility decreases.

Temperature Effects

Optimal temperatures balance enzyme activity and solvent volatility. CALB exhibits maximal activity at 60°C in 2M2B:DMSO, but 40°C is preferred for Lipozyme RM IM to prevent vinyl palmitate degradation. Arrhenius modeling indicates activation energies of 45.2 kJ/mol for sucrose palmitate synthesis, suggesting mild heating suffices.

Q & A

Q. How should researchers ensure data integrity when reporting ascorbyl 6-palmitate’s pharmacokinetic parameters?

- Methodological Answer :

- Pre-registration : Document analytical protocols (e.g., HPLC conditions) on platforms like Open Science Framework to prevent selective reporting .

- Raw data archiving : Share chromatograms, spectra, and kinetic curves in repositories like Figshare for independent verification .

- Statistical rigor : Use ANOVA with post-hoc corrections for multi-group comparisons; report effect sizes and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.